

ONT-093 and its Effect on the ABCB1 Transporter: A Technical Guide

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Compound of Interest					
Compound Name:	Ont-093				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. P-gp functions as an ATP-dependent efflux pump, actively removing a wide range of structurally diverse anticancer drugs from tumor cells, thereby reducing their intracellular concentration and cytotoxic efficacy. **ONT-093** (also known as OC144-093) is a potent and selective third-generation, orally bioavailable inhibitor of the ABCB1 transporter.[1] [2][3] This technical guide provides an in-depth overview of **ONT-093**, its mechanism of action, and its effects on the ABCB1 transporter, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Mechanism of Action

ONT-093 is a substituted diarylimidazole that non-competitively inhibits the function of the ABCB1 transporter.[4] Its primary mechanism involves the direct inhibition of the transporter's ATPase activity, which is essential for the energy-dependent efflux of substrates.[4] By binding to P-gp, **ONT-093** blocks the transporter's ability to hydrolyze ATP, thus preventing the conformational changes required for drug extrusion. This leads to an increased intracellular accumulation of chemotherapeutic agents in MDR cancer cells, restoring their cytotoxic effects.



Furthermore, studies have shown that **ONT-093** can block the binding of other substrates to P-gp, such as [3H]azidopine.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and properties of **ONT-093** in relation to the ABCB1 transporter.

Table 1: In Vitro Efficacy of ONT-093

Parameter	Value	Cell Lines/System	Reference(s)
Average EC50 for MDR Reversal	0.032 μM (32 nM)	Human lymphoma, breast, ovarian, uterine, and colorectal carcinoma cell lines	
IC50 for P-gp ATPase Activity	0.16 μΜ		-
Average Cytostatic	>60 μM	15 normal, non- transformed, or tumor cell lines	·

Table 2: Clinical Pharmacokinetics of **ONT-093** (in combination with Paclitaxel)

Parameter	Value	Dose Level	Patient Cohort	Reference(s)
Mean Cmax of ONT-093	9 μM (range 5-15 μM)	300-500 mg ONT-093	Patients with advanced cancer	
Increase in Paclitaxel AUC	45-65%	500 mg ONT-093 + 175 mg/m² Paclitaxel	4 of 6 patients with advanced cancer	-

Experimental Protocols



This section outlines the general methodologies for key experiments used to characterize the effect of **ONT-093** on the ABCB1 transporter.

Reversal of Multidrug Resistance (MDR) Assay

This assay assesses the ability of **ONT-093** to restore the sensitivity of MDR cancer cells to chemotherapeutic agents.

- Cell Lines: P-gp-overexpressing human cancer cell lines (e.g., human lymphoma, breast, ovarian, uterine, and colorectal carcinoma) and their drug-sensitive parental counterparts.
- Reagents:
 - Chemotherapeutic agents (e.g., doxorubicin, paclitaxel, vinblastine).
 - ONT-093.
 - Cell culture medium and supplements.
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability dyes.
- Protocol:
 - Seed MDR and parental cells in 96-well plates and allow them to adhere overnight.
 - Treat the cells with a range of concentrations of a chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of ONT-093.
 - Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
 - Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
 - Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.



 Calculate the cell viability and determine the IC50 values (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) for each condition. The foldreversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of ONT-093.

P-glycoprotein (ABCB1) ATPase Activity Assay

This assay measures the effect of **ONT-093** on the ATP hydrolysis activity of the ABCB1 transporter.

- Source of P-gp: Crude membranes from cells overexpressing P-gp (e.g., High Five insect cells infected with a baculovirus containing the ABCB1 gene).
- Reagents:
 - ONT-093.
 - ATP.
 - A P-gp stimulating substrate (e.g., verapamil).
 - Sodium orthovanadate (a P-gp ATPase inhibitor, used as a control).
 - Reagents for detecting inorganic phosphate (Pi) (e.g., a colorimetric malachite greenbased assay).
- Protocol:
 - Incubate the P-gp-containing membranes with varying concentrations of ONT-093 in the presence of a stimulating substrate and ATP at 37°C.
 - Stop the reaction after a defined period.
 - Measure the amount of inorganic phosphate released using a colorimetric method.
 - The vanadate-sensitive ATPase activity is determined by subtracting the activity in the presence of sodium orthovanadate from the total activity.



• The IC50 value for ATPase inhibition by **ONT-093** is then calculated.

In Vivo Xenograft Models

These models are used to evaluate the efficacy of **ONT-093** in enhancing the antitumor activity of chemotherapeutics in a living organism.

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
- Tumor Models: Subcutaneous implantation of P-gp-overexpressing human cancer cells (e.g., human breast or colon carcinoma xenografts).
- Treatment Regimen:
 - Administer the chemotherapeutic agent (e.g., paclitaxel) via an appropriate route (e.g., intravenously or intraperitoneally).
 - Administer ONT-093 orally.
 - Include control groups receiving the vehicle, the chemotherapeutic agent alone, and ONT-093 alone.

Protocol:

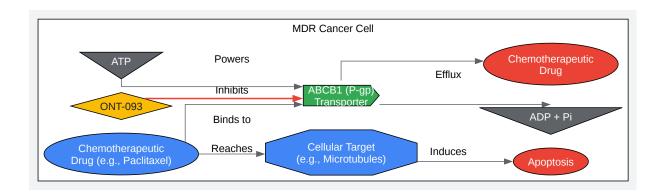
- Inject tumor cells subcutaneously into the flanks of the mice.
- Once tumors reach a palpable size, randomize the mice into treatment groups.
- Administer the treatments according to a predefined schedule.
- Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
- Monitor the body weight and overall health of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.
- Compare the tumor growth inhibition between the different treatment groups.



Visualizations

Signaling and Experimental Workflow Diagrams

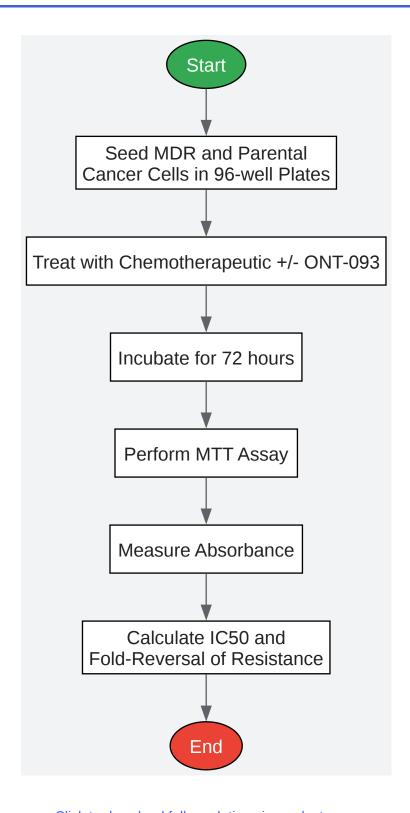
The following diagrams, generated using the DOT language, illustrate the mechanism of action of **ONT-093**, a typical experimental workflow for assessing MDR reversal, and the logical relationship of its effects.



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Caption: Mechanism of **ONT-093** action on the ABCB1 transporter.

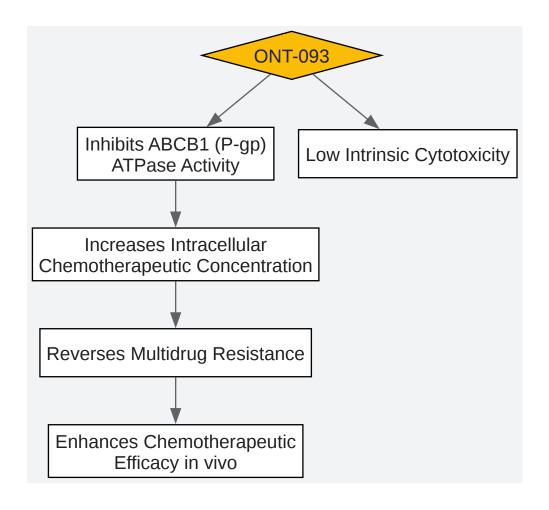




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Caption: Experimental workflow for an MDR reversal assay.





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Caption: Logical relationship of ONT-093's effects.

Conclusion

ONT-093 has demonstrated significant potential as a selective and potent inhibitor of the ABCB1 transporter, a key driver of multidrug resistance in cancer. Its ability to reverse MDR at nanomolar concentrations, coupled with its favorable oral bioavailability and low intrinsic toxicity, positions it as a promising agent for combination chemotherapy. The data from in vitro and in vivo studies, as well as early-phase clinical trials, support its continued investigation. Further research, including more extensive clinical evaluation, is warranted to fully elucidate the therapeutic benefits of **ONT-093** in overcoming multidrug resistance and improving outcomes for cancer patients. This technical guide provides a comprehensive foundation for researchers and drug development professionals working on ABCB1 inhibitors and strategies to combat multidrug resistance.



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